5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine
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Overview
Description
5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a difluoromethyl group attached to an indazole ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine typically involves the difluoromethylation of indazole derivatives. One common method includes the use of difluoromethylating agents such as CF3SO2Na under metal-free conditions. The reaction is carried out in the presence of tert-butyl hydroperoxide (TBHP) and acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups to the indazole ring.
Scientific Research Applications
5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its therapeutic potential, particularly in anticancer and antiviral research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also feature difluorophenyl groups and have shown significant anticancer activity.
3,5-Difluorophenyl chloride: Another compound with a difluorophenyl group, used in various chemical syntheses.
Uniqueness
5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine is unique due to its specific structure, which combines the indazole ring with a difluoromethyl group. This combination imparts distinct biological activities and potential therapeutic benefits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)-difluoromethyl]-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3/c15-9-3-8(4-10(16)6-9)14(17,18)7-1-2-12-11(5-7)13(19)21-20-12/h1-6H,(H3,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPQXFPXWVCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(C3=CC(=CC(=C3)F)F)(F)F)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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